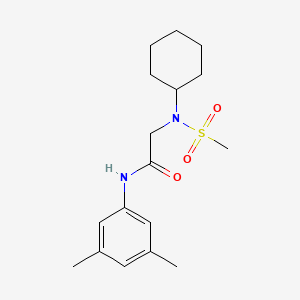
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as CP 47,497, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in research to study the physiological and biochemical effects of cannabinoids.
作用机制
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 acts as a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. When 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, appetite, and memory. It has also been found to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other neurotransmitters.
One limitation of using 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 in lab experiments is its potential for toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 and other synthetic cannabinoids. One area of interest is the development of novel compounds that are more selective for specific cannabinoid receptors, which could lead to the development of new treatments for a variety of conditions.
Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. This could help to inform the development of safer and more effective cannabinoid-based therapies.
Overall, 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 is a potent and selective agonist of the CB1 receptor that has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. While there are limitations to its use in certain experiments, it remains an important tool for understanding the complex effects of cannabinoids on the body.
合成方法
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 can be synthesized using a variety of methods, including the reaction of 4-chlorobenzonitrile with 3-methylphenylpiperazine in the presence of a palladium catalyst. Other methods include the reaction of 4-chlorobenzonitrile with 3-methylphenylpiperazine in the presence of a reducing agent such as lithium aluminum hydride.
科学研究应用
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It has been found to be a potent agonist of the CB1 receptor and has been used to study the effects of cannabinoids on a variety of physiological processes, including pain, appetite, and memory.
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-14-3-2-4-16(13-14)20-18(23)22-11-9-21(10-12-22)17-7-5-15(19)6-8-17/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCZNEIMVDDOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)


![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)



![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

